

An In-Depth Technical Guide to 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluoro-2-hydroxybenzaldehyde

Cat. No.: B130115

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Fluoro-2-hydroxybenzaldehyde**, a key building block in organic synthesis. This document details its chemical synonyms, physical and safety data, and a detailed experimental protocol for its synthesis. Furthermore, its role as a versatile intermediate is illustrated through a logical workflow diagram.

Chemical Identity and Synonyms

4-Fluoro-2-hydroxybenzaldehyde is an aromatic aldehyde with the chemical formula $C_7H_5FO_2$. It is widely recognized by several synonyms across chemical literature and supplier catalogs.

Identifier Type	Value
IUPAC Name	4-fluoro-2-hydroxybenzaldehyde [1] [2]
CAS Number	348-28-7 [1] [2] [3]
Molecular Formula	C ₇ H ₅ FO ₂ [1] [3] [4]
Common Synonyms	4-Fluorosalicylaldehyde [1] [3] [4] [5]
2-Hydroxy-4-fluorobenzaldehyde [1] [3] [4]	
4-Fluoro Salicylaldehyde [3] [4]	
5-Fluoro-2-formylphenol [4]	
Benzaldehyde, 4-fluoro-2-hydroxy- [4]	

Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-Fluoro-2-hydroxybenzaldehyde**.

Property	Value
Molecular Weight	140.11 g/mol [1]
Appearance	Light yellow solid [3] / Solid-Powder
Melting Point	70-72 °C [4]
Boiling Point	208.2 ± 20.0 °C (Predicted) [4]
Density	1.350 ± 0.06 g/cm ³ (Predicted) [4]
Flash Point	110 °C [4]
Purity	98% - 99% [3]

Safety and Handling

4-Fluoro-2-hydroxybenzaldehyde is classified with the following GHS hazard statements:

- H315: Causes skin irritation[2]
- H319: Causes serious eye irritation[2]
- H335: May cause respiratory irritation[2]

The compound is designated with the GHS07 pictogram (Warning).

Precautions for safe handling include:

- Avoiding all personal contact, including inhalation.[1]
- Using in a well-ventilated area.[1]
- Wearing protective gloves, clothing, eye, and face protection.[1]
- Washing hands thoroughly after handling.[1]
- Keeping containers securely sealed when not in use.[1]

For detailed safety information, always refer to the substance's Safety Data Sheet (SDS).

Experimental Protocol: Synthesis of 4-Fluoro-2-hydroxybenzaldehyde

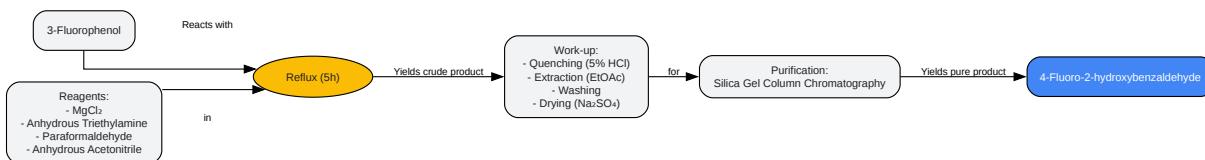
The following is a detailed protocol for the synthesis of **4-Fluoro-2-hydroxybenzaldehyde** from 3-fluorophenol.[3]

Materials:

- 3-fluorophenol
- Anhydrous acetonitrile
- Magnesium chloride ($MgCl_2$)
- Anhydrous triethylamine

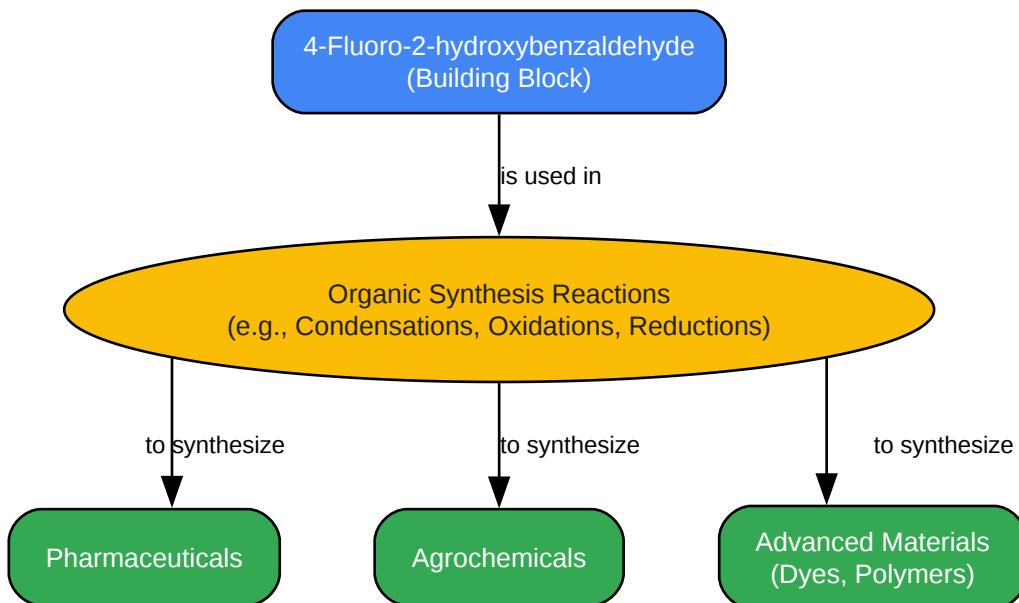
- Paraformaldehyde
- 5% Hydrochloric acid
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Petroleum ether
- Ethyl acetate

Procedure:


- To a mixture of 3-fluorophenol (5 mL, 55.3 mmol) and anhydrous acetonitrile (250 mL), add $MgCl_2$ (14.2 g, 149 mmol), anhydrous triethylamine (27 mL), and paraformaldehyde (11 g).
- Stir the reaction mixture under reflux conditions for 5 hours.
- After 5 hours, cool the mixture to room temperature.
- Quench the reaction by adding 250 mL of 5% hydrochloric acid.
- Extract the product with ethyl acetate (3 x 100 mL).
- Combine the organic layers and wash sequentially with 5% hydrochloric acid, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of petroleum ether/ethyl acetate (from 50:1 to 20:1) as the eluent.

- This process yields **4-fluoro-2-hydroxybenzaldehyde** as a light yellow solid (5 g, 65% yield).[3]

Characterization: The product can be characterized by ^1H NMR spectroscopy. The expected signals in CDCl_3 are: δ 11.37 (d, J = 1.6 Hz, 1H), 9.83 (s, 1H), 7.55-7.59 (m, 1H), 6.65-6.75 (m, 2H).[3]


Visualization of Synthesis and Applications

The following diagrams illustrate the synthesis workflow and the role of **4-Fluoro-2-hydroxybenzaldehyde** as a key intermediate in the development of more complex molecules.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Fluoro-2-hydroxybenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Role as an intermediate in chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-FLUORO-2-HYDROXYBENZALDEHYDE | 348-28-7 [chemicalbook.com]
- 4. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 5. innospk.com [innospk.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Fluoro-2-hydroxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b130115#synonyms-for-4-fluoro-2-hydroxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com